molecular formula C3H5NO B14484060 (2E)-(Methylimino)acetaldehyde CAS No. 64821-56-3

(2E)-(Methylimino)acetaldehyde

Cat. No.: B14484060
CAS No.: 64821-56-3
M. Wt: 71.08 g/mol
InChI Key: ZUKHBSKIPJXZOG-UHFFFAOYSA-N
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Description

(2E)-(Methylimino)acetaldehyde is an organic compound characterized by the presence of an imine group (C=N) and an aldehyde group (CHO)

Preparation Methods

Synthetic Routes and Reaction Conditions

(2E)-(Methylimino)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of acetaldehyde with methylamine under controlled conditions. The reaction typically requires an acid catalyst to facilitate the formation of the imine group. The general reaction is as follows:

CH3CHO+CH3NH2CH3CH=NCH3+H2O\text{CH}_3\text{CHO} + \text{CH}_3\text{NH}_2 \rightarrow \text{CH}_3\text{CH}= \text{NCH}_3 + \text{H}_2\text{O} CH3​CHO+CH3​NH2​→CH3​CH=NCH3​+H2​O

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-(Methylimino)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The imine group can be reduced to form amines using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) in anhydrous conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted imines or amines depending on the nucleophile used.

Scientific Research Applications

(2E)-(Methylimino)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of (2E)-(Methylimino)acetaldehyde involves its interaction with various molecular targets. The imine group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The aldehyde group can also undergo oxidation-reduction reactions, influencing cellular redox states and metabolic pathways.

Comparison with Similar Compounds

(2E)-(Methylimino)acetaldehyde can be compared with other similar compounds such as:

    Acetaldehyde: Lacks the imine group and has different reactivity and applications.

    Methylamine: Lacks the aldehyde group and has different chemical properties.

    Schiff bases: Compounds with similar imine groups but different substituents, leading to varied reactivity and applications.

Properties

CAS No.

64821-56-3

Molecular Formula

C3H5NO

Molecular Weight

71.08 g/mol

IUPAC Name

2-methyliminoacetaldehyde

InChI

InChI=1S/C3H5NO/c1-4-2-3-5/h2-3H,1H3

InChI Key

ZUKHBSKIPJXZOG-UHFFFAOYSA-N

Canonical SMILES

CN=CC=O

Origin of Product

United States

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